molecular formula C16H6F5NO B6337432 3-(Pentafluorobenzoyl)quinoline CAS No. 1187170-01-9

3-(Pentafluorobenzoyl)quinoline

Cat. No.: B6337432
CAS No.: 1187170-01-9
M. Wt: 323.22 g/mol
InChI Key: WZNVFLWKSVSLNZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-(Pentafluorobenzoyl)quinoline, also known as 4-(Pentafluorobenzoyl)quinoline, is a derivative of quinolines . Quinolines and their derivatives primarily target bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets, DNA gyrase and DNA topoisomerase IV, by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This leads to cell death, making it a very effective way of killing bacteria .

Biochemical Pathways

Quinolines are known to have roles in various processes, such as an inducer of protein kinases from both eukaryotes (redox signaling) and prokaryotes (dna damage), bio-analytical devices (biosensor/bio-fuel), solubilization of insoluble phosphates (bio-fertilizer), and crop productivity .

Pharmacokinetics

Quinolones, a related class of compounds, are known for their excellent tissue penetration and broad-spectrum activity . They are generally considered to have concentration-dependent bactericidal activity, and peak/MIC and AUC/MIC ratios have been identified as possible pharmacodynamic predictors of clinical and microbiological outcome as well as the development of bacterial resistance .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and proliferation due to its interference with DNA gyrase and DNA topoisomerase IV . This leads to bacterial cell death, making it a potent antimicrobial agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. The presence of other substances, such as food or other drugs, can also affect its absorption and metabolism .

Chemical Reactions Analysis

3-(Pentafluorobenzoyl)quinoline undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of fluorine atoms can lead to the formation of various functionalized quinoline derivatives .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)8-5-7-3-1-2-4-9(7)22-6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNVFLWKSVSLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223381
Record name (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-01-9
Record name (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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